molecular formula C14H16N4O B7054710 7-[(2-methoxypyridin-4-yl)methyl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine

7-[(2-methoxypyridin-4-yl)methyl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine

Cat. No.: B7054710
M. Wt: 256.30 g/mol
InChI Key: HPKOWBLBFUTAJU-UHFFFAOYSA-N
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Description

7-[(2-methoxypyridin-4-yl)methyl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine is a heterocyclic compound that features a pyrido[3,4-d]pyrimidine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2-methoxypyridin-4-yl)methyl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . The reaction involves the coupling of a boronic acid derivative with a halogenated pyrido[3,4-d]pyrimidine in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route to increase yield and reduce costs. This often includes scaling up the Suzuki–Miyaura coupling reaction and employing continuous flow reactors to enhance reaction efficiency and control.

Chemical Reactions Analysis

Types of Reactions

7-[(2-methoxypyridin-4-yl)methyl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrido[3,4-d]pyrimidine N-oxides, while reduction can produce dihydropyrido[3,4-d]pyrimidine derivatives.

Scientific Research Applications

7-[(2-methoxypyridin-4-yl)methyl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-[(2-methoxypyridin-4-yl)methyl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[(2-methoxypyridin-4-yl)methyl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methoxypyridinyl group may enhance its ability to interact with certain biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

7-[(2-methoxypyridin-4-yl)methyl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O/c1-19-14-6-11(2-4-16-14)8-18-5-3-12-7-15-10-17-13(12)9-18/h2,4,6-7,10H,3,5,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPKOWBLBFUTAJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)CN2CCC3=CN=CN=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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